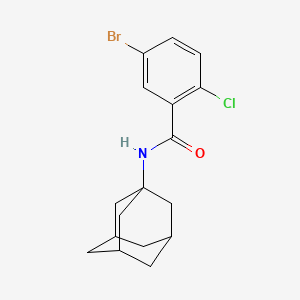
N-1-adamantyl-5-bromo-2-chlorobenzamide
Übersicht
Beschreibung
N-1-adamantyl-5-bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C17H19BrClNO and its molecular weight is 368.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.03385 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications in Neurological Diseases
N-1-adamantyl-5-bromo-2-chlorobenzamide, as part of the adamantane family, has potential therapeutic implications in neurological diseases. Adamantanes like amantadine have been clinically utilized for the management of Parkinson's disease and drug-induced extrapyramidal symptoms due to their N-methyl-D-aspartate (NMDA) receptor antagonistic properties. These compounds achieve therapeutic concentrations in the central nervous system under clinical conditions, providing symptomatic relief in Parkinson's disease and possibly other neurological disorders by modulating glutamatergic neurotransmission (Kornhuber et al., 1995).
Impact on Influenza A Virus Resistance
Studies have shown that adamantanes can influence the treatment and management of influenza A virus infections. These compounds, including amantadine and rimantadine, target the M2 protein of influenza A viruses, inhibiting viral replication. However, resistance to adamantanes has been observed due to mutations in the M2 protein. This resistance highlights the need for monitoring adamantane susceptibility in influenza A viruses and suggests a potential area for exploring the effectiveness of this compound and related compounds in overcoming or preventing resistance (Pabbaraju et al., 2008).
Research on Synthetic Cannabinoids Detection
In the context of synthetic cannabinoids, also known as novel psychoactive substances (NPS), adamantyl-type compounds have been identified in legal high products. The detection of 1-adamantylamine, a metabolite of adamantyl-type synthetic cannabinoids, in urine samples indicates exposure to these substances. This discovery underscores the role of adamantane derivatives in the development of analytical methods for identifying the use of NPS, which poses significant challenges to public health and forensic science (Ford & Berg, 2016).
Considerations in Drug Development and Toxicology
The exploration of adamantane derivatives, including this compound, in drug development must consider the potential for neurotoxic effects, as observed with 1-bromopropane (1-BP). Studies have indicated that workers exposed to 1-BP experienced neurologic abnormalities, suggesting that the neurotoxic potential of adamantanes and their derivatives should be carefully evaluated during drug development to ensure safety and efficacy (Ichihara et al., 2004).
Zukünftige Richtungen
The future directions of research involving “N-1-adamantyl-5-bromo-2-chlorobenzamide” and similar compounds could involve further exploration of their unique reactivity for the synthesis of various functional adamantane derivatives. These compounds have potential applications in medicinal chemistry, catalyst development, and nanomaterials .
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-5-bromo-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrClNO/c18-13-1-2-15(19)14(6-13)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXOHTDJNRKCOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B4056360.png)
![4-nitrobenzyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B4056363.png)
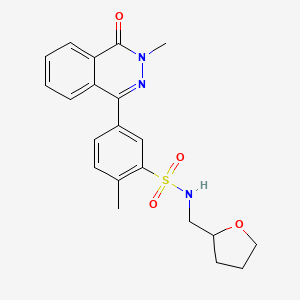
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4056369.png)
![N~1~-[3-({2-[(5-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B4056376.png)
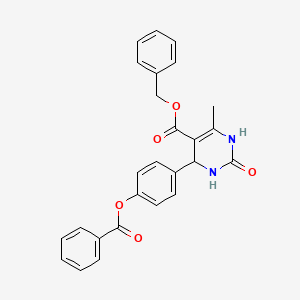
![N-(ADAMANTAN-1-YL)-2-{[4-BENZYL-5-(4-CHLOROPHENYL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4056394.png)
![4-({6-[2-(4-BROMOPHENOXY)ETHOXY]PYRIDAZIN-3-YL}OXY)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE](/img/structure/B4056397.png)
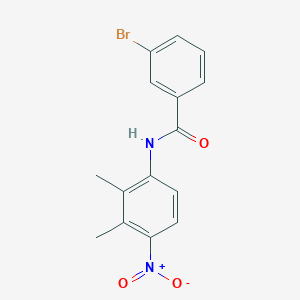
![4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4056406.png)
![2-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1,3-thiazole-4-carboxamide](/img/structure/B4056412.png)
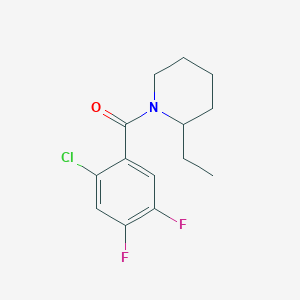
![5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B4056424.png)
![1-(cyclohexylcarbonyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B4056426.png)
